![molecular formula C18H20N2O3 B368409 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol CAS No. 941540-70-1](/img/structure/B368409.png)
2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol
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Overview
Description
2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol, also known as MIBE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MIBE is a benzimidazole derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives often interact with biological targets via the nitrogen atom in the imidazole ring and the hydroxyl group . These interactions can form chelate cycles with metal atoms in biological systems .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets through the formation of chelate cycles . The compound may interact with its target via the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group .
Biochemical Pathways
Benzimidazole derivatives are known to have a broad range of chemical and biological properties, and they are often used in the development of new drugs .
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can impact its bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is a solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action may be influenced by the polarity of its environment.
Advantages and Limitations for Lab Experiments
2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has several advantages for lab experiments, including its synthetic accessibility, high purity, and ability to target CK2. However, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol. One area of research is the development of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol's potential therapeutic properties in other diseases such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol and its potential side effects.
Conclusion:
In conclusion, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. The synthesis of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol involves the reaction of 2-aminobenzimidazole with 2-(2-methoxyphenoxy)ethanol in the presence of a base catalyst. 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has several advantages for lab experiments, including its synthetic accessibility and ability to target CK2. However, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has some limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for research on 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol, including the development of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol analogs and investigation of its potential therapeutic properties in other diseases.
Synthesis Methods
The synthesis of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol involves the reaction of 2-aminobenzimidazole with 2-(2-methoxyphenoxy)ethanol in the presence of a base catalyst. The reaction yields 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol as a white solid with a melting point of 169-171°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has also been studied for its anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors.
properties
IUPAC Name |
2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-16-8-4-5-9-17(16)23-13-11-20-15-7-3-2-6-14(15)19-18(20)10-12-21/h2-9,21H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAKZYSQRLOAHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol |
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